N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide is a synthetic organic compound that features a benzamide core with a methoxy group at the para position, an azepane ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Derivative Preparation: The thiophene ring is introduced through the reaction of thiophene with suitable reagents to form the desired thiophene derivative.
Coupling Reaction: The azepane and thiophene derivatives are coupled using a suitable coupling agent, such as a carbodiimide, to form the intermediate compound.
Benzamide Formation: The final step involves the reaction of the intermediate with 4-methoxybenzoic acid or its derivatives under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group on the benzamide can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced azepane derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane and thiophene rings may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzamide
- N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide
- N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-ethoxybenzamide
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide is unique due to the specific positioning of the methoxy group on the benzamide ring and the combination of the azepane and thiophene rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H26N2O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H26N2O2S/c1-24-17-10-8-16(9-11-17)20(23)21-15-18(19-7-6-14-25-19)22-12-4-2-3-5-13-22/h6-11,14,18H,2-5,12-13,15H2,1H3,(H,21,23) |
InChI Key |
YGOKMHARIDVZIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origin of Product |
United States |
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